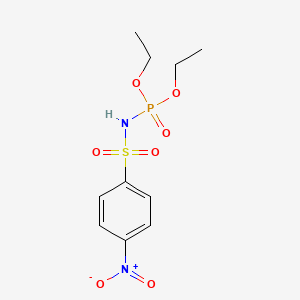
7-epi-Obeticholic acid 3-obeticholate ester
説明
7-epi-Obeticholic Acid 3-Obeticholate Ester is a synthetic metabolite of 7-epi-Obeticholic acid, which is an intermediate in the synthesis of Obeticholic acid . It is a dimer of Obeticholic Acid . The CAS Number for this compound is 1908444-28-9 .
Synthesis Analysis
7-epi-Obeticholic acid 3-obeticholate ester is synthesized using a custom synthesis or by using a drug development process that includes analytical methods such as HPLC .Molecular Structure Analysis
The molecular formula of 7-epi-Obeticholic Acid 3-Obeticholate Ester is C52H86O7 . The molecular weight is 823.24 g/mol .科学的研究の応用
Role in NAFLD/NASH Treatment
Nonalcoholic fatty liver disease (NAFLD) is a prevalent condition that can progress to cirrhosis and hepatocellular carcinoma. Obeticholic acid, a closely related compound to “7-epi-Obeticholic acid 3-obeticholate ester”, shows promise in the treatment of NAFLD and its more severe form, nonalcoholic steatohepatitis (NASH). The REGENERATE trial revealed that obeticholic acid significantly reduced fibrosis in adults with NASH when administered at a dose of 25 mg daily for 18 months. This finding emphasizes the potential of bile acid signaling modulators in managing liver diseases (S. Attia, S. Softic, M. Mouzaki, 2020).
Farnesoid X Receptor (FXR) Activation
The Farnesoid X Receptor (FXR) is a crucial target for liver diseases such as Primary Biliary Cirrhosis (PBC) and NASH. Obeticholic Acid (OCA), by activating FXR, has shown significant improvement in liver biochemistry predictive of outcomes in PBC patients. This underlines the therapeutic relevance of FXR agonists, including derivatives like “7-epi-Obeticholic acid 3-obeticholate ester”, for liver conditions. It highlights the ongoing search for synthetic non-steroidal FXR agonists with improved pharmacokinetic and -dynamic properties, aiming to mitigate cholesterol-related side effects associated with OCA (C. Gege, O. Kinzel, Christoph Steeneck, A. Schulz, C. Kremoser, 2014).
Implications for Primary Biliary Cholangitis (PBC)
In the context of PBC, a liver disease characterized by the destruction of bile ducts, obeticholic acid has been approved as a second-line treatment. It's used in patients who show an inadequate response to ursodeoxycholic acid (UDCA), the first-line therapy. This indicates a potential area of application for “7-epi-Obeticholic acid 3-obeticholate ester” in improving biochemical markers and possibly, patient outcomes in PBC (N. Cazzagon, A. Floreani, 2021).
Biotechnological Applications
Beyond its clinical applications, the production and functionalization of compounds like “7-epi-Obeticholic acid 3-obeticholate ester” reflect the broader biotechnological interest in utilizing such molecules. For instance, lactic acid, from which lactate esters can be derived, showcases the potential of biotechnological routes for producing valuable chemicals. This area might also encompass the exploration of derivatives for varied applications, including biodegradable materials and as intermediates in chemical syntheses (Chao Gao, Cuiqing Ma, P. Xu, 2011).
作用機序
Target of Action
The primary target of 7-epi-Obeticholic Acid 3-Obeticholate Ester is the farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a critical role in regulating bile acid homeostasis, lipid metabolism, and inflammation .
Mode of Action
7-epi-Obeticholic Acid 3-Obeticholate Ester is a potent agonist of FXR . By activating FXR, it can reduce the accumulation of toxic bile acids in the liver, improve insulin sensitivity, and reduce hepatic inflammation and fibrosis .
Biochemical Pathways
The activation of FXR by 7-epi-Obeticholic Acid 3-Obeticholate Ester affects the biochemical pathways related to bile acid homeostasis, lipid metabolism, and inflammation . The downstream effects include the reduction of toxic bile acids in the liver, improvement in insulin sensitivity, and reduction in hepatic inflammation and fibrosis .
Pharmacokinetics
One of the most promising derivatives of 7-epi-Obeticholic Acid is the 3-Obeticholate Ester, which is a prodrug that is rapidly converted to 7-epi-Obeticholic Acid in vivo . This esterification strategy enhances the bioavailability and pharmacokinetic properties of 7-epi-Obeticholic Acid, allowing for more efficient delivery and targeted activation of FXR .
Result of Action
The result of the action of 7-epi-Obeticholic Acid 3-Obeticholate Ester is the reduction of the accumulation of toxic bile acids in the liver, improvement in insulin sensitivity, and reduction in hepatic inflammation and fibrosis . These effects can potentially have therapeutic benefits in the treatment of various liver diseases .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O7/c1-9-33-41-27-31(53)19-23-51(41,7)39-21-25-50(6)36(14-16-37(50)45(39)47(33)57)30(4)12-18-44(56)59-32-20-24-52(8)40-22-26-49(5)35(29(3)11-17-43(54)55)13-15-38(49)46(40)48(58)34(10-2)42(52)28-32/h29-42,45-48,53,57-58H,9-28H2,1-8H3,(H,54,55)/t29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41+,42+,45+,46+,47-,48-,49-,50-,51-,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNVDKNEYRWTNW-GBWJVFIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OC5CCC6(C7CCC8(C(C7C(C(C6C5)CC)O)CCC8C(C)CCC(=O)O)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O[C@@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7[C@@H]([C@@H]([C@@H]6C5)CC)O)CC[C@@H]8[C@H](C)CCC(=O)O)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-epi-Obeticholic acid 3-obeticholate ester | |
CAS RN |
1908444-28-9 | |
| Record name | 7-epi-Obeticholic acid 3-obeticholate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1908444289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-EPI-OBETICHOLIC ACID 3-OBETICHOLATE ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V5HIB7ESR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



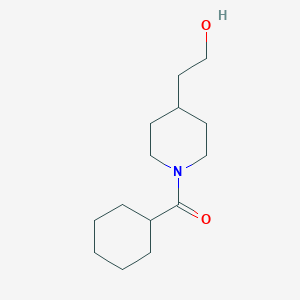
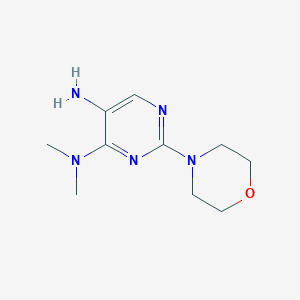
![7,7-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B1435139.png)
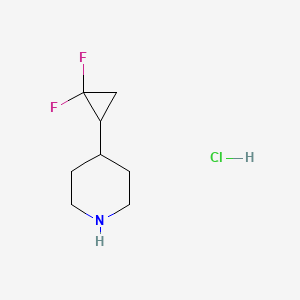
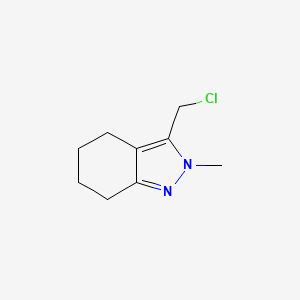
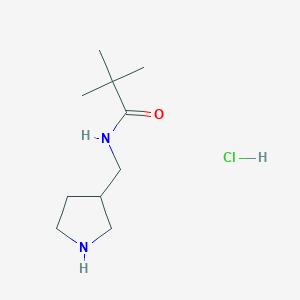
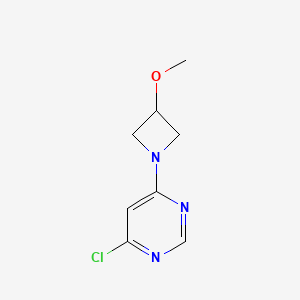
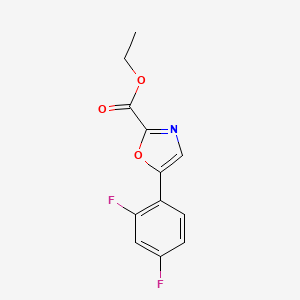

![3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1435152.png)
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1435153.png)
![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)

